N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide
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Overview
Description
N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzamide group attached to a 2,4,5-trimethoxyphenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,4,5-trimethoxyphenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenethylamines.
Scientific Research Applications
N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another benzamide derivative with distinct chemical properties.
Uniqueness
N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its trimethoxy substitution enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
61177-93-3 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(2,4,5-trimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-21-15-12-17(23-3)16(22-2)11-14(15)9-10-19-18(20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
AFETVBOEJYTEEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNC(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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